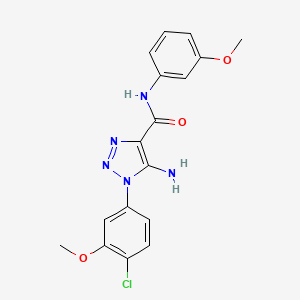![molecular formula C22H16BrClN2O4 B5084094 2-(4-bromophenoxy)-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5084094.png)
2-(4-bromophenoxy)-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenoxy)-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a benzoxazole derivative that has been synthesized using specific methods and has been found to exhibit unique biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-(4-bromophenoxy)-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide is not fully understood. However, it has been suggested that it may act as an inhibitor of certain enzymes and receptors by binding to their active sites and preventing their activity. It has also been found to induce apoptosis in cancer cells by activating specific pathways.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and receptors, such as tyrosine kinases and G-protein-coupled receptors. It has also been found to induce apoptosis in cancer cells by activating specific pathways. Additionally, it has been reported to exhibit fluorescent properties, making it a potential candidate for imaging purposes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-bromophenoxy)-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide in lab experiments include its potent inhibitory activity against certain enzymes and receptors, its potential use in cancer therapy, and its fluorescent properties. However, its limitations include its complex synthesis method, the need for specific reagents and conditions, and the lack of complete understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-bromophenoxy)-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide. These include further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in drug development, cancer therapy, and imaging. Additionally, its potential use as a tool for studying specific enzymes and receptors could be further explored.
Synthesemethoden
The synthesis of 2-(4-bromophenoxy)-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide involves a multi-step process that requires specific reagents and conditions. The synthesis begins with the reaction of 2-amino-4-bromophenol with 2-bromoacetyl bromide in the presence of a base to form 2-(4-bromophenoxy)acetamide. This intermediate is then reacted with 2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazole-5-carboxylic acid in the presence of a coupling agent to form the final product, 2-(4-bromophenoxy)-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide. The purity and yield of the final product can be improved by using appropriate purification techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenoxy)-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit potent inhibitory activity against certain enzymes and receptors, making it a potential candidate for drug development. It has also been investigated for its potential use in cancer therapy and as a fluorescent probe for imaging purposes.
Eigenschaften
IUPAC Name |
2-(4-bromophenoxy)-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrClN2O4/c1-28-19-8-2-13(10-17(19)24)22-26-18-11-15(5-9-20(18)30-22)25-21(27)12-29-16-6-3-14(23)4-7-16/h2-11H,12H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHDXQUALCRPIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)COC4=CC=C(C=C4)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[bis(2-hydroxyethyl)amino]-3-(2-tert-butylphenoxy)-2-propanol hydrochloride](/img/structure/B5084016.png)

![[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]acetic acid](/img/structure/B5084026.png)
![N-(3-cyanophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B5084032.png)
![3-butoxy-N-{[(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5084040.png)
![2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5084048.png)
![N-[3-(1,3-thiazol-4-yl)phenyl]-1-(3-thienylmethyl)-4-piperidinecarboxamide](/img/structure/B5084056.png)
![3-methyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5084057.png)
![ethyl 4-(aminocarbonyl)-5-({[7-[chloro(difluoro)methyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methyl-2-thiophenecarboxylate](/img/structure/B5084058.png)
![ethyl 4-methyl-2-[(4-methylbenzoyl)amino]-5-({[2-(trifluoromethyl)phenyl]amino}carbonyl)-3-thiophenecarboxylate](/img/structure/B5084069.png)
methyl]phosphonate](/img/structure/B5084085.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-2-naphthalenesulfonamide](/img/structure/B5084092.png)
![N-(2-methyl-3-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}phenyl)-2-furamide](/img/structure/B5084098.png)
![N-benzyl-N'-{[(4,6-diphenyl-2-pyrimidinyl)amino]carbonyl}-N-2-pyridinylsulfamide](/img/structure/B5084105.png)